molecular formula C14H25N3O4S2 B7039050 N-tert-butyl-2-[[[ethyl(methyl)sulfamoyl]amino]methyl]benzenesulfonamide

N-tert-butyl-2-[[[ethyl(methyl)sulfamoyl]amino]methyl]benzenesulfonamide

Cat. No.: B7039050
M. Wt: 363.5 g/mol
InChI Key: AKOYWUXNHFCQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-[[[ethyl(methyl)sulfamoyl]amino]methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents

Properties

IUPAC Name

N-tert-butyl-2-[[[ethyl(methyl)sulfamoyl]amino]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4S2/c1-6-17(5)23(20,21)15-11-12-9-7-8-10-13(12)22(18,19)16-14(2,3)4/h7-10,15-16H,6,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOYWUXNHFCQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)NCC1=CC=CC=C1S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-tert-butyl-2-[[[ethyl(methyl)sulfamoyl]amino]methyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the tert-butyl group: This step involves the alkylation of the benzenesulfonamide with tert-butyl bromide in the presence of a strong base like sodium hydride.

    Attachment of the ethyl(methyl)sulfamoyl group: This can be done by reacting the intermediate with ethyl(methyl)sulfamoyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-tert-butyl-2-[[[ethyl(methyl)sulfamoyl]amino]methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-tert-butyl-2-[[[ethyl(methyl)sulfamoyl]amino]methyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new antimicrobial agents due to its sulfonamide core.

    Biological Studies: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[[[ethyl(methyl)sulfamoyl]amino]methyl]benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar compounds to N-tert-butyl-2-[[[ethyl(methyl)sulfamoyl]amino]methyl]benzenesulfonamide include other sulfonamides like:

    Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide core.

    Sulfadiazine: Another sulfonamide antibiotic used in the treatment of bacterial infections.

    Sulfisoxazole: Known for its use in urinary tract infections.

The uniqueness of this compound lies in its specific substituents, which can impart different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.